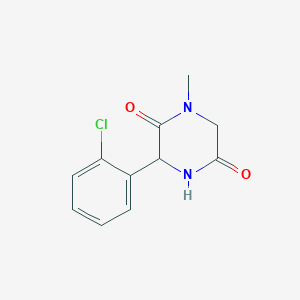

3-(2-Chlorophenyl)-1-methylpiperazine-2,5-dione

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-1-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-14-6-9(15)13-10(11(14)16)7-4-2-3-5-8(7)12/h2-5,10H,6H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPIQWHVYXBQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC(C1=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-methylpiperazine-2,5-dione can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the use of the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-methylpiperazine-2,5-dione undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)-1-methylpiperazine-2,5-dione has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has been studied for its potential anticonvulsant and analgesic properties.

Medicine: Research has explored its potential use in the treatment of epilepsy and neuropathic pain.

Industry: It may be used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-methylpiperazine-2,5-dione involves its interaction with neuronal voltage-sensitive sodium and L-type calcium channels. This interaction is believed to be responsible for its anticonvulsant and analgesic effects . The compound may also interact with GABA A and TRPV1 receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Bioactivity

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Chlorophenyl Position : The 2-chlorophenyl derivative (target compound) exhibits herbicidal activity superior to its 3-chlorophenyl analog in root growth inhibition . The ortho-chloro substitution likely enhances steric interactions with plant enzyme targets.

- N-Methylation: Methylation at N1 improves metabolic stability compared to unmethylated analogs, as seen in antiviral DKPs like albonoursin .

- Benzylidene Modifications : Introducing benzylidene groups at C3/C6 (e.g., compound 7 in ) shifts activity toward cytotoxicity, suggesting substituent-dependent target specificity.

Pharmacological Comparisons

Anticonvulsant Activity :

In the maximal electroshock (MES) model, 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione acetamides show divergent efficacy:

- 3-(2-Chlorophenyl) derivatives exhibit ED₅₀ values of 34.2 mg/kg (MES) and 28.9 mg/kg (scPTZ), indicating broad-spectrum seizure protection .

- 3-(3-Chlorophenyl) analogs are less potent (ED₅₀ > 100 mg/kg), highlighting the critical role of chloro-substituent position in binding to neuronal ion channels .

Antiviral Activity :

Marine-derived DKPs with benzylidene and hydroxypropylidene groups (e.g., compound 3 in ) inhibit H1N1 influenza (IC₅₀: 41.5 μM), whereas the target compound’s herbicidal mechanism remains distinct, likely targeting plant-specific pathways .

Cytotoxicity :

Bis-chlorobenzylidene derivatives (e.g., compound 7 in ) show moderate cytotoxicity (GI₅₀: 10–50 μM) against cancer cell lines, a property absent in the herbicidal 2-chlorophenyl derivative, underscoring structure-activity divergence .

Stereochemical Impact

- Configuration-Specific Activity : The (3Z,6E) configuration in marine DKPs is critical for antiviral activity, while racemic mixtures of synthetic analogs (e.g., anticonvulsant amides) retain efficacy, suggesting flexible binding requirements .

Biological Activity

3-(2-Chlorophenyl)-1-methylpiperazine-2,5-dione is a compound belonging to the class of piperazine derivatives, which are recognized for their diverse biological and pharmacological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Research indicates that this compound exhibits significant anticonvulsant and analgesic properties. These effects are primarily attributed to its interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels, which play critical roles in neuronal excitability and pain modulation.

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Sodium Channels : The compound binds to voltage-sensitive sodium channels, stabilizing the inactive state and preventing excessive neuronal firing.

- Calcium Channel Modulation : It also interacts with L-type calcium channels, influencing calcium influx in neurons, which is essential for neurotransmitter release and pain signaling.

Anticonvulsant Activity

Studies have demonstrated that this compound shows promise in the treatment of epilepsy. In animal models, it has been effective in reducing seizure frequency and severity, suggesting a potential role in managing various seizure disorders.

Analgesic Effects

The analgesic properties of this compound have been evaluated through various pain models. It has shown effectiveness comparable to conventional analgesics in alleviating neuropathic pain, indicating its potential as a therapeutic agent for chronic pain management.

Case Studies and Experimental Data

Table 1 summarizes key findings from recent studies on the biological activity of this compound:

| Study | Model | Findings | Reference |

|---|---|---|---|

| Study A | Animal Seizure Model | Significant reduction in seizure activity | |

| Study B | Neuropathic Pain Model | Comparable efficacy to standard analgesics | |

| Study C | Cell Culture | Inhibition of neuronal excitability at low concentrations |

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, it is beneficial to compare it with other piperazine derivatives. Table 2 provides a comparison:

| Compound Name | Anticonvulsant Activity | Analgesic Activity | Reference |

|---|---|---|---|

| This compound | Yes | Yes | |

| 3-(2-Bromophenyl)-1-methylpiperazine-2,5-dione | Moderate | Yes | |

| Piperazine Derivative X | Yes (higher potency) | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Chlorophenyl)-1-methylpiperazine-2,5-dione?

- Methodological Answer : The compound can be synthesized via condensation reactions using substituted phenyl precursors and piperazine derivatives. For example, bromine-substituted analogs (e.g., 7a and 7b in ) were synthesized by modifying tadalafil's core structure through indole and benzo[d][1,3]dioxolyl substitutions . Key steps include:

- Step 1 : Use of chiral auxiliaries to control stereochemistry.

- Step 2 : Purification via column chromatography or recrystallization for >95% purity.

- Critical Parameters : Reaction temperature (60–80°C), anhydrous conditions, and catalysts like HOBt/TBTU for amide bond formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

Q. What in vitro models are suitable for initial biological screening?

- Methodological Answer :

- Cell Lines : MCF7 (breast cancer) and HEK 293T (embryonic kidney) are validated for cytotoxicity screening (e.g., IC50 values in : 28.9–55.29 μM) .

- Assays :

- MTT assay for cell viability.

- PDE5 inhibition assays (e.g., cAMP/cGMP quantification) to assess off-target effects.

Advanced Research Questions

Q. How does molecular rigidity influence the biological activity of diketopiperazine derivatives?

- Methodological Answer :

- Structural Insights : Flexibility in the piperazine ring reduces PDE5 inhibition (e.g., tadalafil analogs in showed 10-fold lower activity due to loss of rigidity) .

- Experimental Design :

- Compare crystal structures (e.g., Cambridge Crystallographic Data Centre entries) to correlate torsional angles with activity .

- Use molecular docking (e.g., AutoDock Vina) to simulate enzyme-ligand interactions.

Q. What mechanisms underlie the cytotoxic effects observed in cancer cell lines?

- Methodological Answer :

- Key Findings : Bromine-substituted analogs (e.g., 7a) showed enhanced cytotoxicity in MCF7 (IC50 = 28.9 μM vs. 55.29 μM for tadalafil), unrelated to PDE5 inhibition .

- Mechanistic Studies :

| Approach | Application |

|---|---|

| RNA-seq | Identify dysregulated apoptosis pathways. |

| Kinase Profiling | Screen 100+ kinases to pinpoint targets (e.g., GSK-3β inhibition in ) . |

Q. How can researchers resolve contradictions between PDE5 inhibition data and cytotoxicity profiles?

- Methodological Answer :

- Orthogonal Assays :

- PDE5 Activity : Use radiometric assays with [³H]-cGMP.

- Off-Target Profiling : Employ thermal shift assays (TSA) to identify non-PDE5 targets .

- Case Study : In , weaker PDE5 inhibition but stronger cytotoxicity in MCF7 implied a novel mechanism (e.g., ROS induction or DNA intercalation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.